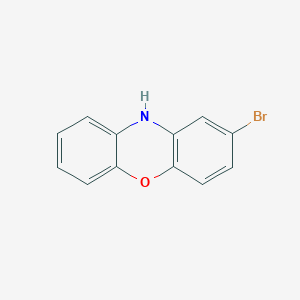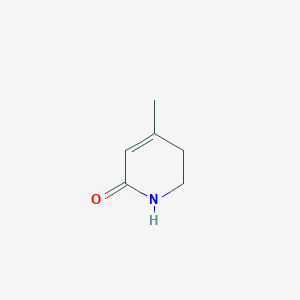
4-Methyl-1,2,5,6-tetrahydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2,5,6-tetrahydropyridin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO. It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the 4-position and a ketone group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with an oxidizing agent to introduce the ketone functionality at the 2-position. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
化学反应分析
Types of Reactions
4-Methyl-1,2,5,6-tetrahydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-methyl-1,2,5,6-tetrahydropyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-Methyl-1,2,5,6-tetrahydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Methyl-1,2,5,6-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydropyridine: A simpler analog without the methyl and ketone substitutions.
2,3,4,5-Tetrahydropyridine: Another structural isomer with different substitution patterns
Uniqueness
4-Methyl-1,2,5,6-tetrahydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC 名称 |
4-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8) |
InChI 键 |
XVCSXURKBRBMDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
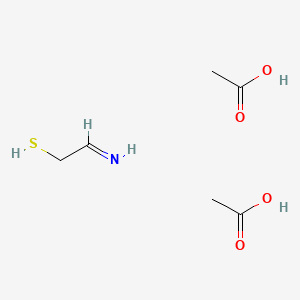
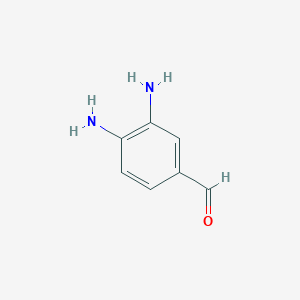
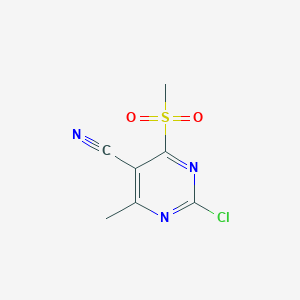

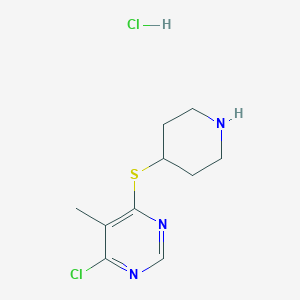

![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)

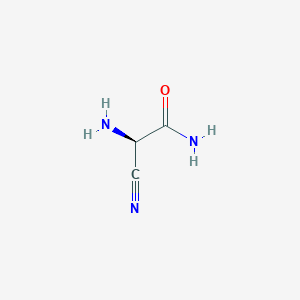
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)

![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
